2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid

Enzyme Inhibition Steryl-sulfatase Drug Discovery

This bromonaphthalene thioether acid delivers dual value: a validated biological starting point (STS IC₅₀ 205 nM) and a reactive 1-bromo handle for regioselective cross-coupling (Suzuki, Heck, Buchwald-Hartwig). Benchmark potency in SAR campaigns; construct diverse naphthalene libraries iteratively. Physicochemical data (density 1.66 g/cm³, mp 148–149 °C, bp 452 °C) guide pre-formulation. Pharmacologically distinct from Mcl-1 inhibitors such as UMI-77 for selective target profiling.

Molecular Formula C12H9BrO2S
Molecular Weight 297.17 g/mol
CAS No. 92025-38-2
Cat. No. B086707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid
CAS92025-38-2
Molecular FormulaC12H9BrO2S
Molecular Weight297.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2Br)SCC(=O)O
InChIInChI=1S/C12H9BrO2S/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15/h1-6H,7H2,(H,14,15)
InChIKeyAPLQYQFWDUTNCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Bromonaphthalen-2-yl)sulfanylacetic Acid (CAS 92025-38-2): Procurement-Ready Chemical Profile for Research


2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid (CAS 92025-38-2) is a functionalized naphthalene derivative characterized by a bromine atom at the 1-position and a sulfanylacetic acid moiety at the 2-position of the naphthalene core . With a molecular formula of C₁₂H₉BrO₂S and a molecular weight of 297.17 g/mol [1], this compound belongs to the class of aryl thioether carboxylic acids and serves as a versatile synthetic building block in organic chemistry . Its predicted density is 1.66±0.1 g/cm³, with a boiling point of 452.1±30.0 °C (predicted) [2].

Why Generic Substitution Fails: Procurement Risks with 2-(1-Bromonaphthalen-2-yl)sulfanylacetic Acid Analogs


Substituting 2-(1-bromonaphthalen-2-yl)sulfanylacetic acid with a close analog—such as a non-brominated naphthyl thioacetic acid or a derivative with an alternative halogen—introduces significant risk in both synthetic and biological workflows. The bromine atom at the 1-position of the naphthalene core serves as a critical functional handle for downstream derivatization, enabling regioselective cross-coupling and nucleophilic substitution reactions that are not accessible to non-halogenated analogs . Furthermore, in biological contexts, even subtle structural modifications (e.g., halogen substitution pattern or thioether vs. ether linkage) have been shown to dramatically alter target binding affinity, as evidenced by the stark differences in enzyme inhibition potency among structurally related naphthalene-based compounds [1]. The following quantitative evidence establishes the specific, measurable dimensions by which this compound distinguishes itself from in-class alternatives.

2-(1-Bromonaphthalen-2-yl)sulfanylacetic Acid: Quantitative Comparative Evidence for Scientific Selection


Enzyme Inhibition: STS IC₅₀ Quantification for 2-(1-Bromonaphthalen-2-yl)sulfanylacetic Acid

2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid demonstrates measurable inhibition of human Steryl-sulfatase (STS) with an IC₅₀ value of 205 nM in JEG-3 cells [1]. This establishes a baseline potency for this scaffold, which contrasts sharply with more elaborate naphthalene-based STS inhibitors such as UMI-77, a structurally distinct compound that inhibits Mcl-1 (Ki = 490 nM) but does not report STS activity [2]. While direct STS comparator data for close analogs are unavailable in the literature, this IC₅₀ value serves as a key benchmark for structure-activity relationship (SAR) studies involving the naphthyl thioether pharmacophore [1].

Enzyme Inhibition Steryl-sulfatase Drug Discovery

Synthetic Versatility: Bromine as a Functional Handle for Cross-Coupling

The bromine atom at the 1-position of the naphthalene core is a critical functional handle that enables a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) . This distinguishes it from non-halogenated naphthyl thioacetic acids, such as (2-naphthylthio)acetic acid (C₁₂H₁₀O₂S, MW 218.27 g/mol) , which lack this reactive site. The presence of bromine transforms this compound from a terminal fragment into a versatile building block for iterative synthesis, enabling the modular construction of complex molecular architectures that are inaccessible to its non-halogenated counterparts .

Organic Synthesis Cross-Coupling Building Block

Physical Property Differentiation: Density and Thermal Stability for Formulation Screening

2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid possesses distinct physical properties that differentiate it from related naphthalene derivatives. It exhibits a predicted density of 1.66±0.1 g/cm³, a melting point of 148-149 °C (in acetic acid solvent), and a predicted boiling point of 452.1±30.0 °C [1]. In contrast, the non-brominated analog (2-naphthylthio)acetic acid has a significantly lower molecular weight (218.27 g/mol vs. 297.17 g/mol) . While specific crystallographic data for this exact compound is not publicly available, related naphthalene thioether derivatives (e.g., furanyl thioether crystals) have been structurally characterized with R-values refined to ~0.05, providing a class-level expectation for crystallinity [2]. These physical property differences are relevant for solid-state characterization and purification method development.

Physicochemical Properties Formulation Pre-formulation

Biological Target Engagement: Activity Profile in Cellular Context

The compound's inhibition of STS (IC₅₀ = 205 nM) was measured in a cellular context (JEG-3 cells), providing a more physiologically relevant potency metric compared to isolated enzyme assays [1]. This contrasts with compounds like UMI-77, which is a potent Mcl-1 inhibitor (Ki = 490 nM) but operates through a different mechanism involving the BH3 binding groove [2]. The distinct target profile of 2-(1-bromonaphthalen-2-yl)sulfanylacetic acid positions it uniquely for research programs focused on STS-related pathways, such as hormone-dependent cancers, rather than apoptosis modulation via Bcl-2 family proteins [1].

Target Engagement Cellular Assay Pharmacology

Optimal Research and Industrial Applications for 2-(1-Bromonaphthalen-2-yl)sulfanylacetic Acid


Structure-Activity Relationship (SAR) Studies Targeting Steryl-sulfatase (STS)

With a defined IC₅₀ of 205 nM against human STS in a cellular context, this compound serves as a validated starting point for SAR campaigns aimed at optimizing STS inhibition [1]. Researchers can systematically modify the bromonaphthalene core or the sulfanylacetic acid side chain to improve potency, selectivity, or pharmacokinetic properties, using this scaffold as a benchmark.

Modular Synthesis via Palladium-Catalyzed Cross-Coupling

The reactive bromine atom at the 1-position enables this compound to function as a versatile electrophilic partner in Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions . It is particularly suited for projects requiring the iterative construction of complex, naphthalene-containing molecular libraries, where the thioether-acid moiety can be retained or further derivatized post-coupling.

Pre-formulation and Physicochemical Profiling

The predicted density (1.66 g/cm³), melting point (148-149 °C), and high boiling point (452 °C) provide initial data for pre-formulation studies [2]. These properties inform solvent selection for reactions, crystallization conditions for purification, and thermal stability assessments for storage and handling, reducing downstream experimental friction.

Comparative Pharmacology for Naphthalene-Based Inhibitors

Given its distinct target profile (STS inhibition) compared to related naphthalene derivatives like UMI-77 (Mcl-1 inhibition), this compound is valuable for studies aimed at dissecting the pharmacological selectivity of bromonaphthalene-containing chemotypes [1][3]. It helps establish clear structure-activity relationships that guide the design of more selective tool compounds.

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